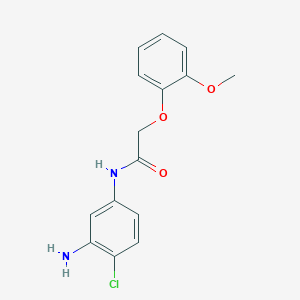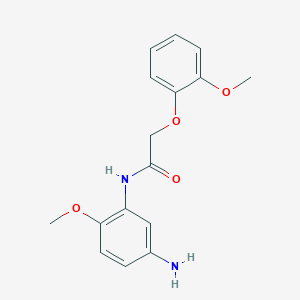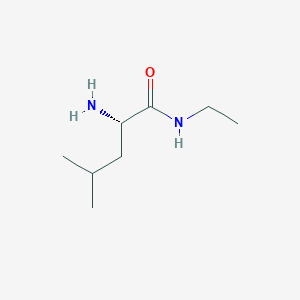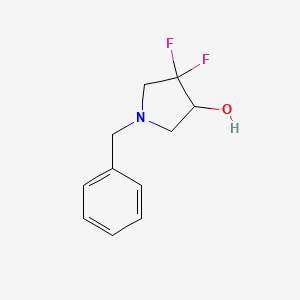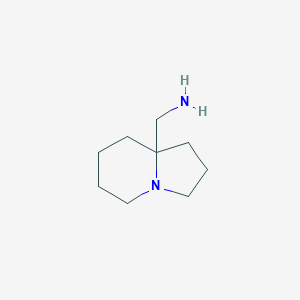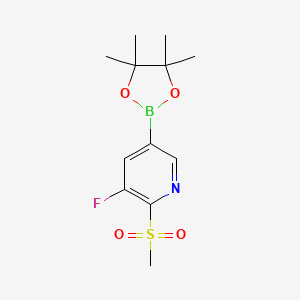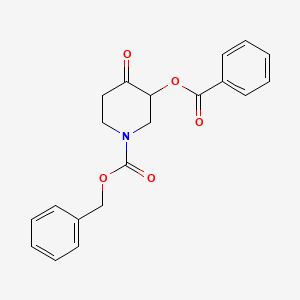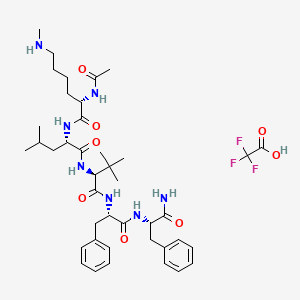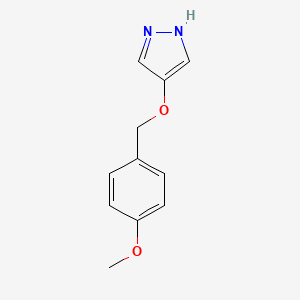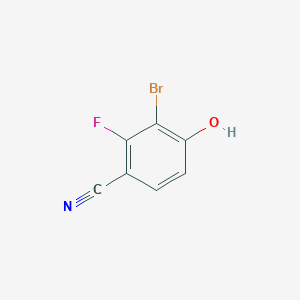![molecular formula C14H19ClN2 B1450225 [2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride CAS No. 2059932-83-9](/img/structure/B1450225.png)
[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride
説明
“[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride” is a chemical compound with the molecular formula C14H19ClN2 and a molecular weight of 250.77 . It is used in diverse scientific research due to its unique structure and properties.
Molecular Structure Analysis
The molecular structure of “[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride” consists of a pyrrole ring substituted with two methyl groups at the 2 and 5 positions, a 3-methylphenyl group at the 1 position, and a methanamine group at the 3 position .科学的研究の応用
X-ray Crystallographic and DFT Study
A study by Akerman and Chiazzari (2014) on pyrrolide-imine Schiff base compounds, closely related to the chemical structure , demonstrates the utility of these compounds in solid-state chemistry. These compounds were synthesized via solid-state reactions, showcasing rapid and high-yielding methods. X-ray diffraction analysis revealed their solid-state structures, highlighting the importance of hydrogen bonding between pyrrole NH and imine nitrogen atoms. Density Functional Theory (DFT) simulations further supported these findings, underlining the compounds' potential in designing materials with specific electrostatic properties (Akerman & Chiazzari, 2014).
Antimicrobial Applications
Another research focus is the synthesis of novel pyrrole derivatives for antimicrobial applications. Hublikar et al. (2019) synthesized a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives. These compounds exhibited significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring. The introduction of a methoxy group in the structure further increased the activity, indicating the potential of these derivatives in developing new antimicrobial agents (Hublikar et al., 2019).
Anticancer Activity
The development of new anticancer agents is another critical application. Mbugua et al. (2020) reported on new palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases. These complexes were evaluated for their anticancer activity against various human cancerous cell lines. The study found that some complexes demonstrated strong DNA-binding affinity and selective toxicity towards cancerous cells without affecting noncancerous breast cell lines. This suggests the potential of pyrrole Schiff base compounds in targeted cancer therapy (Mbugua et al., 2020).
将来の方向性
“[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride” is a versatile compound with potential applications in diverse scientific research, ranging from drug development to material synthesis. Further studies could explore these potential applications and develop new synthetic routes and reactions for this compound .
特性
IUPAC Name |
[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.ClH/c1-10-5-4-6-14(7-10)16-11(2)8-13(9-15)12(16)3;/h4-8H,9,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXZYRYRHYJKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1450143.png)
